2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse biological activities . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrimidinamine derivatives are often designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine core, which can be substituted with various functional groups to create a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the melting point and molecular weight of a similar compound, ethyl 6-(5-((4-methoxybenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, were reported as 218-219 °C and 244.355 Da respectively .Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties, as evidenced by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of inflammatory markers such as NO and TNF-α . Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the production of inflammatory markers such as NO and TNF-α in LPS-stimulated human microglia cells .
Future Directions
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-12-14-19(15-13-18)17-31-26-28-23-22(20-8-4-2-5-9-20)16-27-24(23)25(30)29(26)21-10-6-3-7-11-21/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQHYQZQSKBTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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